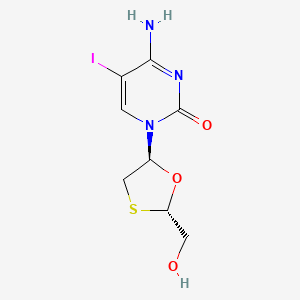
Multicolosic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multicolosic acid is a polyketide metabolite derived from the fungus Penicillium multicolor. . These compounds are characterized by their unique structural features and significant biological activities.
Preparation Methods
Multicolosic acid is typically isolated from cultures of Penicillium multicolor. The biosynthesis involves the fermentation of the fungus under specific conditions, often in the presence of labeled oxygen isotopes to trace the origins of the oxygen atoms in the compound . The synthetic route involves the application of 2-methoxy-3-n-pentylmaleic anhydride, which is used to prepare methyl O-methylmulticolanate, a derivative of this compound .
Chemical Reactions Analysis
Multicolosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Multicolosic acid has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of isotope shifts in nuclear magnetic resonance (NMR) spectroscopy . In biology, it serves as a model compound for studying fungal metabolites and their roles in fungal development and pathogenesis . In medicine, this compound and its derivatives are investigated for their potential antimicrobial and antifungal properties . Industrially, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of multicolosic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in fungal metabolism and growth. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Multicolosic acid is similar to other ylidenetetronic acids such as multicolanic and multicolic acids. These compounds share structural similarities and are derived from the same fungal source, Penicillium multicolor . this compound is unique in its specific isotope shifts observed in NMR spectroscopy and its distinct biological activities . Other similar compounds include various γ-butyrolactones, which also act as quorum-sensing molecules in fungi .
Properties
CAS No. |
54854-94-3 |
|---|---|
Molecular Formula |
C11H12O7 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
5-[(5E)-5-(carboxymethylidene)-4-hydroxy-2-oxofuran-3-yl]pentanoic acid |
InChI |
InChI=1S/C11H12O7/c12-8(13)4-2-1-3-6-10(16)7(5-9(14)15)18-11(6)17/h5,16H,1-4H2,(H,12,13)(H,14,15)/b7-5+ |
InChI Key |
MGCQOGPQJCIIGF-FNORWQNLSA-N |
Isomeric SMILES |
C(CCC(=O)O)CC1=C(/C(=C\C(=O)O)/OC1=O)O |
Canonical SMILES |
C(CCC(=O)O)CC1=C(C(=CC(=O)O)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


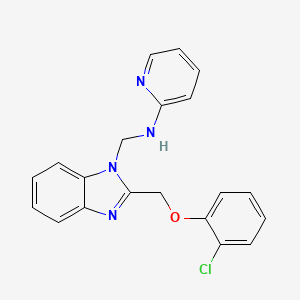
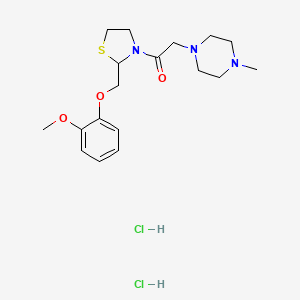
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
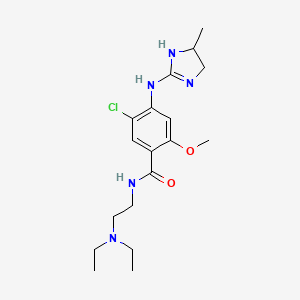

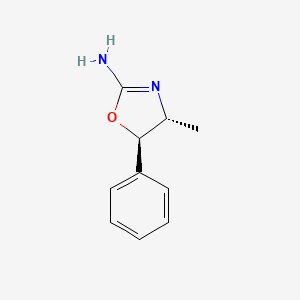
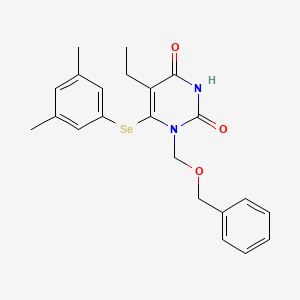
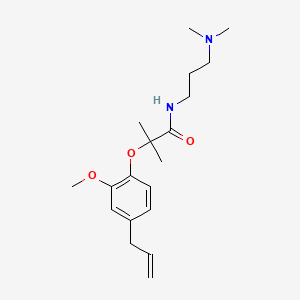

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
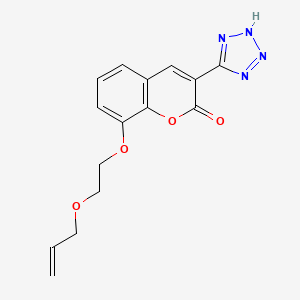
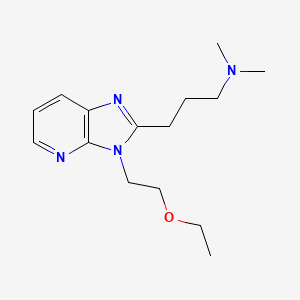
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
